molecular formula C10H11Cl3O B1239367 5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal

5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal

Cat. No. B1239367
M. Wt: 253.5 g/mol
InChI Key: VUMGFDOJOXNAHX-DVBIZMGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cartilagineal is an organochlorine compound.

Scientific Research Applications

Marine Algae Derived Compounds

Marine algae, specifically red macroalgae, are known to produce a variety of halogenated monoterpenes, which include compounds structurally related to 5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal. These compounds have been isolated from species such as Chondrococcus hornemannii and have been studied for their complex structures, which are determined through extensive spectroscopic analysis. The presence of halogenated monoterpenes in marine algae highlights their potential role in ecological interactions and chemical defense mechanisms within marine ecosystems (Coll & Wright, 1987).

Chemical Synthesis and Rearrangements

Halogenated compounds similar to 5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal have been studied in the context of chemical synthesis and rearrangements. These studies often explore the reactivity and transformation of such compounds under various conditions, leading to the formation of novel structures and providing insights into the mechanisms of chemical reactions. For instance, compounds with structural similarities have been subjected to rearrangements in the presence of acids to yield new compounds, which has implications for synthetic chemistry and the development of new materials (Berger & Neuenschwander, 1995).

Atmospheric Chemistry of Marine Algal Compounds

The atmospheric chemistry of halogenated monoterpenes from marine algae, including compounds akin to 5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal, has been investigated to understand their environmental impact. These studies focus on the interaction of such compounds with atmospheric oxidants and their role in the formation of secondary organic aerosols. The research suggests that these compounds, despite their low yield in marine algae, can significantly influence atmospheric chemistry through rapid oxidation processes, contributing to cloud condensation nuclei and potentially affecting climate dynamics (Khan et al., 2022).

properties

Product Name

5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal

Molecular Formula

C10H11Cl3O

Molecular Weight

253.5 g/mol

IUPAC Name

(2E,3E)-5,6-dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal

InChI

InChI=1S/C10H11Cl3O/c1-3-10(2,13)9(12)5-4-8(6-11)7-14/h3-7,9H,1H2,2H3/b5-4+,8-6+

InChI Key

VUMGFDOJOXNAHX-DVBIZMGNSA-N

Isomeric SMILES

CC(C=C)(C(/C=C/C(=C\Cl)/C=O)Cl)Cl

Canonical SMILES

CC(C=C)(C(C=CC(=CCl)C=O)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal
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5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal
Reactant of Route 3
5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal
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5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal
Reactant of Route 5
5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal
Reactant of Route 6
5,6-Dichloro-2-(chloromethylidene)-6-methylocta-3,7-dienal

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